PHGDH Enzyme Inhibition: 4-Methylpiperidine Scaffold Retains Activity While Unsubstituted Piperidine Is Inactive
In a systematic SAR study of PHGDH inhibitors, the 4-methylpiperidine fragment (the core scaffold of the target compound) demonstrated an IC₅₀ of 85.1 µM (95% CI 37.8–101.2 µM) against recombinant human PHGDH, whereas unsubstituted piperidine showed no measurable inhibition (IC₅₀ >150 µM). 4,4-Difluoropiperidine, pyrrolidine, diethylamine, thiomorpholine, and N-methylpiperazine were also inactive (all >150 µM), establishing that the 4-methylpiperidine moiety is the minimal active substructure in this chemotype [1]. This is a direct head-to-head comparison within the same assay platform.
| Evidence Dimension | PHGDH inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 4-Methylpiperidine IC₅₀ = 85.1 µM [37.8–101.2] |
| Comparator Or Baseline | Piperidine IC₅₀ >150 µM (inactive); 4,4-Difluoropiperidine >150 µM; Pyrrolidine >150 µM |
| Quantified Difference | 4-Methylpiperidine is at minimum 1.76-fold more potent; piperidine is functionally inactive below 150 µM |
| Conditions | N-terminal His₆-tagged human PHGDH (residues 4–315), NADH fluorescence assay, 2 h incubation, 3-PG substrate, 19 µM NAD⁺, PSAT1-coupled diaphorase luminescence detection |
Why This Matters
For PHGDH inhibitor development programs, procurement of the 4-methylpiperidine-containing scaffold is mandatory for retaining measurable target engagement; substitution with unsubstituted piperidine yields a completely inactive compound.
- [1] Mullarky E, Xu J, Robin AD, Huggins DJ, Jennings A, Noguchi N, Olland A, Lakshminarasimhan D, Miller M, Tomita D, Michino M, Su T, Zhang G, Stamford AW, Meinke PT, Kargman S, Cantley LC. Inhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cells. Bioorg Med Chem Lett. 2019;29(19):2503-2510. Table 3, Part C. View Source
